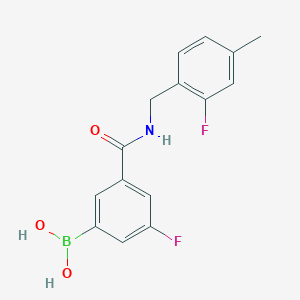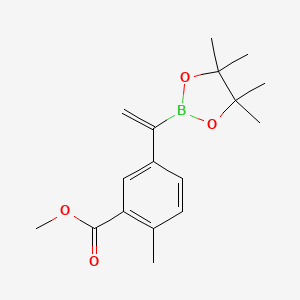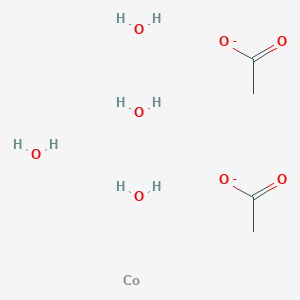
Cobalt;diacetate;tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is commonly found in the form of intense red crystals and has the chemical formula Co(CH₃CO₂)₂·4H₂O . This compound is widely used as a catalyst in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Cobalt diacetate tetrahydrate can be synthesized through the reaction of cobalt oxide or cobalt hydroxide with acetic acid. The general reaction is as follows :
[ \text{CoO} + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Co(CH}_3\text{CO}_2\text{)}_2 \cdot 4 \text{H}_2\text{O} ]
In industrial settings, cobalt diacetate tetrahydrate is often produced by recrystallizing cobalt acetate from 50% aqueous acetic acid . The anhydrous form can be obtained by drying the tetrahydrate at 80°C under vacuum for 60 hours .
Analyse Chemischer Reaktionen
Cobalt diacetate tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Wissenschaftliche Forschungsanwendungen
Cobalt diacetate tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in oxidation and esterification reactions.
Biology: Cobalt compounds, including cobalt diacetate, are used in biological studies to understand the role of cobalt in enzymatic processes and cellular functions.
Medicine: Cobalt diacetate is used in the synthesis of pharmaceuticals and as a precursor for cobalt-based drugs.
Industry: It is used as a drying agent in the production of paints and varnishes.
Wirkmechanismus
The mechanism of action of cobalt diacetate tetrahydrate involves its ability to act as a catalyst in various chemical reactions. The central cobalt ion can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. In oxidation reactions, cobalt diacetate can accept electrons, thereby oxidizing other molecules . In reduction reactions, it can donate electrons, reducing other molecules .
Vergleich Mit ähnlichen Verbindungen
Cobalt diacetate tetrahydrate can be compared with other transition metal acetates, such as nickel acetate and copper acetate. These compounds share similar properties and applications but differ in their specific reactivity and coordination geometries. For example:
Nickel acetate: Similar to cobalt diacetate, nickel acetate forms complexes with unusual coordination geometries and is used as a catalyst in various reactions.
Copper acetate: Copper acetate is used as a catalyst and in the synthesis of copper-based compounds. It has different oxidation states compared to cobalt diacetate, leading to distinct reactivity patterns.
These comparisons highlight the unique properties of cobalt diacetate tetrahydrate, particularly its ability to form stable complexes and act as a versatile catalyst in various chemical reactions.
Eigenschaften
Molekularformel |
C4H14CoO8-2 |
|---|---|
Molekulargewicht |
249.08 g/mol |
IUPAC-Name |
cobalt;diacetate;tetrahydrate |
InChI |
InChI=1S/2C2H4O2.Co.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/p-2 |
InChI-Schlüssel |
CIVRUWGUEDXBED-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


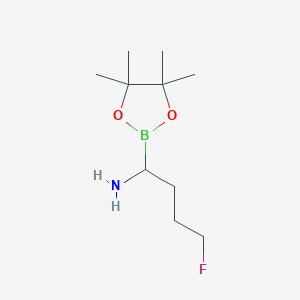

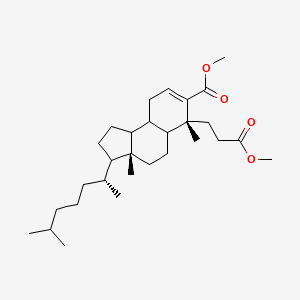
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
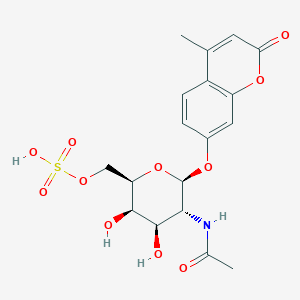
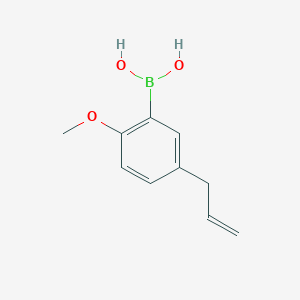
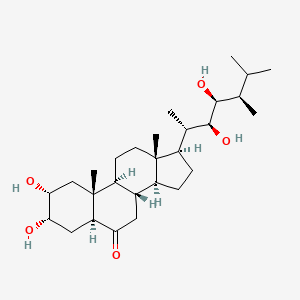
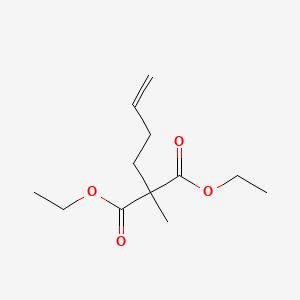
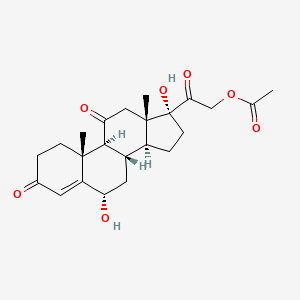
![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)
![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
![4-(3-chlorophenyl)-1-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)piperazin-1-ium-1-olate hydrochloride](/img/structure/B15288885.png)
